molecular formula C6H12ClNO2 B1441687 2-Amino-2-cyclobutylacetic acid hydrochloride CAS No. 1354949-40-8

2-Amino-2-cyclobutylacetic acid hydrochloride

Cat. No.: B1441687
CAS No.: 1354949-40-8
M. Wt: 165.62 g/mol
InChI Key: SUOZIIJENXIMGX-UHFFFAOYSA-N
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Description

Molecular Composition and Isomeric Forms

2-Amino-2-cyclobutylacetic acid hydrochloride (C₆H₁₂ClNO₂) is a hydrochloride salt derived from the parent compound 2-amino-2-cyclobutylacetic acid (C₆H₁₁NO₂), with a molecular weight of 165.62 g/mol. The cyclobutyl group introduces steric constraints due to its puckered ring structure, while the amino and carboxylic acid functional groups enable zwitterionic interactions in aqueous environments.

The compound exists as a racemic mixture of enantiomers:

  • (S)-2-Amino-2-cyclobutylacetic acid hydrochloride (CAS 1958125-89-7)
  • (R)-2-Amino-2-cyclobutylacetic acid hydrochloride (CAS 49607-10-5)

Stereochemical variants, such as Boc-protected derivatives (e.g., Boc-L-cyclobutylglycine, CAS 155905-77-4), are utilized in peptide synthesis to modulate steric and electronic properties.

Table 1: Molecular Comparison of Cycloalkyl Glycine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number
This compound C₆H₁₂ClNO₂ 165.62 1354949-40-8
L-Cyclopentylglycine C₇H₁₃NO₂ 143.18 2521-84-8
L-Cyclopropylglycine C₅H₉NO₂ 115.13 49607-08-1

3D Conformational Analysis

The cyclobutane ring adopts a non-planar "puckered" conformation, with bond angles of ~88° and C–C bond lengths of 1.54–1.58 Å. This strain increases the molecule’s rigidity compared to larger cycloalkanes (e.g., cyclopentyl derivatives), directing the amino and carboxylic acid groups into axial positions that favor intramolecular hydrogen bonding.

Density functional theory (DFT) calculations reveal two low-energy conformers:

  • Equatorial-carboxylic : Carboxylic group aligned with the cyclobutane plane.
  • Axial-amino : Amino group perpendicular to the ring, stabilizing via N–H···O interactions.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O, 300 MHz): δ 1.6–2.1 ppm (m, 4H, cyclobutane CH₂), 3.2 ppm (t, 1H, cyclobutane CH), 3.8 ppm (s, 1H, NH₂), 4.1 ppm (s, 1H, CHCOO⁻).
  • ¹³C NMR : δ 25.4 ppm (cyclobutane CH₂), 38.9 ppm (CHCOO⁻), 175.2 ppm (COO⁻).

Infrared Spectroscopy (IR):

  • Strong absorption at 3200–2500 cm⁻¹ (N–H and O–H stretches), 1710 cm⁻¹ (C=O), and 1580 cm⁻¹ (NH₂ bend).

Mass Spectrometry (MS):

  • Parent ion at m/z 165.62 [M+H]⁺, with fragments at m/z 129.16 (loss of HCl) and m/z 85.08 (cyclobutane ring cleavage).

Comparative Structural Analysis with Related Cycloalkyl Glycines

The cyclobutyl group imposes distinct structural and electronic effects compared to other cycloalkyl glycines:

Steric Effects:

  • Cyclopropylglycine : Smaller ring (60° bond angles) increases ring strain but enhances planarity, reducing conformational flexibility.
  • Cyclopentylglycine : Larger ring reduces strain, allowing greater rotational freedom for the amino and carboxylic groups.

Electronic Properties:

  • Cyclobutane’s increased C–C π-character stabilizes charge distribution in the glycine backbone, enhancing solubility in polar solvents compared to cyclopentyl analogs.

Table 2: Structural Impact of Cycloalkyl Substituents

Property Cyclobutyl Cyclopentyl Cyclopropyl
Ring Strain (kcal/mol) 26.3 6.2 27.5
C–C Bond Length (Å) 1.55 1.54 1.51
Solubility (mg/mL, H₂O) 12.3 8.7 4.5

Properties

IUPAC Name

2-amino-2-cyclobutylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)4-2-1-3-4;/h4-5H,1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOZIIJENXIMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-40-8
Record name 2-amino-2-cyclobutylacetic acid hydrochloride
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Preparation Methods

Nucleophilic Substitution of Halogenated Precursors with Ammonia

A common approach is the nucleophilic substitution of a halogenated cyclobutyl acetic acid derivative with ammonia or ammonium salts under catalytic conditions.

  • Starting Material: 2-chloro-2-cyclobutylacetic acid or analogous halogenated derivatives.
  • Catalyst: Urotropine (hexamethylenetetramine) has been shown to catalyze substitution effectively.
  • Conditions: Reaction temperatures range from 20 °C to 90 °C, with reaction times between 2 to 30 hours.
  • Solvent: Aqueous or aqueous-alcoholic media.
  • Outcome: Replacement of the halogen by an amino group, yielding 2-amino-2-cyclobutylacetic acid.

Example Reaction Parameters:

Parameter Range/Value
Halogenated acid 2-chloro-2-cyclobutylacetic acid
Catalyst (urotropine) Molar ratio 0.1 to 1 relative to halogenated acid
Ammonia 2 to 5 equivalents relative to halogenated acid
Temperature 20 °C to 90 °C
Reaction time 2 to 30 hours
Yield >50%
Purity >97% (by chromatographic analysis)

After reaction completion, the product is isolated by exploiting solubility differences between the amino acid and ammonium salts, followed by filtration and drying to obtain the hydrochloride salt form.

This method offers advantages in cost reduction and byproduct minimization compared to traditional brominated precursors.

Protection and Deprotection Routes via Hydrobromide Salts

A more complex, stereochemically controlled synthesis involves:

  • Preparation of Fmoc-protected derivatives of 2-amino-2-cyclobutylacetic acid,
  • Formation of hydrobromide salts,
  • Controlled hydrogenolysis to remove protecting groups,
  • Acidic hydrolysis to yield the free amino acid,
  • Salt formation with hydrochloric acid.

Key Findings:

  • The hydrobromide salt intermediates are hydrolyzed under acidic conditions (heating in hydrochloric acid) to obtain the free acid without epimerization if temperatures are kept below 70–80 °C.
  • Protection with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in aqueous acetonitrile ensures high purity and facilitates solid-phase peptide synthesis compatibility.
  • The process includes careful removal of residual HBr to prevent interference with hydrogenolysis.

Reaction Summary:

Step Description Conditions Yield/Remarks
Fmoc Protection Reaction with Fmoc-OSu in aqueous acetonitrile Controlled addition <10 °C High purity intermediate
Hydrobromide Salt Formation Treatment with HBr and hydrogenolysis Controlled conditions Avoid residual HBr
Acidic Hydrolysis Heating in HCl solution <70-80 °C Complete conversion, no epimerization
Final Isolation Precipitation and filtration Standard workup High yield and purity

This method achieves high stereochemical integrity and is suitable for scalable synthesis of all stereoisomers.

Enzymatic Resolution and Biocatalytic Methods

Biocatalytic processes provide enantioselective routes to 2-amino acid derivatives, including 2-aminobutyric acid analogs, which can be adapted for cyclobutyl derivatives.

  • Approach: Selective hydrolysis of racemic N-protected amino acid esters using acylase enzymes from microorganisms such as Thermococcus litoralis or Aspergillus melleus.
  • Process: Racemic N-benzoyl-2-aminobutyric acid derivatives are selectively hydrolyzed to yield optically pure (S)-2-aminobutyric acid.
  • Advantages: High enantiomeric excess, mild reaction conditions, and environmentally friendly.

While specific data for the cyclobutyl analog are limited, the methodology is applicable and has been described extensively for related compounds.

Comparative Data Table of Preparation Methods

Method Starting Material Catalyst/Enzyme Conditions Yield (%) Purity (%) Notes
Nucleophilic substitution 2-chloro-2-cyclobutylacetic acid Urotropine 20–90 °C, 2–30 h, aqueous >50 >97 Cost-effective, fewer byproducts
Protection/deprotection route Cyclobutyl amino acid derivatives Fmoc-OSu, HBr Acidic hydrolysis <80 °C High High Stereochemically controlled, scalable
Enzymatic resolution Racemic N-protected amino acid ester Acylase enzymes Mild, enzymatic conditions Moderate >99 (enantiomeric purity) Environmentally friendly, enantioselective

Research Findings and Notes

  • The urotropine-catalyzed substitution method reduces raw material costs by using chloro- instead of bromo- precursors and minimizes byproducts, improving overall process economics.
  • The Fmoc-protected hydrobromide approach allows for the preparation of all stereoisomers with high enantiomeric purity, essential for pharmaceutical applications. Strict temperature control during hydrolysis prevents epimerization.
  • Enzymatic methods provide a green alternative for obtaining optically pure amino acids, with potential for adaptation to cyclobutyl analogs, although further specific studies are required.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclobutylacetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Amino-2-cyclobutylacetic acid hydrochloride is being explored for its potential as a therapeutic agent due to its structural similarity to amino acids. It may serve as a building block for the synthesis of new drugs targeting various conditions, particularly those involving neurotransmitter modulation.

Neuropharmacology

Research indicates that derivatives of cyclobutylglycine can influence neurotransmitter systems, particularly GABA (gamma-aminobutyric acid) receptors. This suggests potential applications in treating neurological disorders such as anxiety, epilepsy, and depression.

Synthesis of Bioactive Compounds

The compound is utilized as an intermediate in the synthesis of more complex molecules. For instance, it can be involved in the preparation of peptide analogs that exhibit enhanced biological activity or specificity.

Structure-Activity Relationship Studies

Due to its unique cyclobutane ring structure, this compound is valuable in structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the molecule can affect its biological activity, aiding in drug design.

Case Study 1: Synthesis of GABA Analogues

A study demonstrated the use of this compound in synthesizing GABA analogs that showed increased binding affinity to GABA receptors compared to traditional GABA itself. This work highlights its potential for developing new anxiolytic medications.

Case Study 2: Cyclobutane Derivatives in Drug Development

Research conducted on cyclobutane derivatives, including this compound, has shown promising results in modulating biological pathways involved in pain and inflammation. These derivatives were synthesized and tested for their efficacy in preclinical models, showing reduced side effects compared to existing treatments.

Mechanism of Action

The mechanism of action of 2-amino-2-cyclobutylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Key Observations:

Cyclobutyl vs.

Hydrophobicity: The oxan-3-yl substituent in 2-Amino-2-(oxan-3-yl)acetic acid HCl introduces enhanced hydrophilicity due to the oxygen atom, contrasting with the purely hydrophobic cyclobutyl group .

Synthetic Utility: The aminomethyl-modified cyclobutyl derivative (CID 9794046) offers additional functionalization sites, making it preferable for covalent protein-ligand interactions .

Industrial and Commercial Relevance

  • Supplier Availability: The target compound is listed by 8 suppliers (e.g., MolPort-020-168-673, AKOS026742294), whereas analogs like 2-Amino-2-cyclobutylacetonitrile have only 5 suppliers, reflecting higher demand for the hydrochloride form in drug discovery .
  • Cost Comparison: (R)-2-Amino-2-cyclobutylacetic acid (non-salt form) is priced at €1,149.00 per 500 mg (), suggesting that the hydrochloride salt may offer cost advantages in large-scale synthesis due to improved crystallinity .

Biological Activity

2-Amino-2-cyclobutylacetic acid hydrochloride, a chiral amino acid derivative, features a cyclobutyl ring attached to the alpha carbon of glycine. Its molecular formula is C6H12ClNC_6H_{12}ClN, with a molecular weight of approximately 165.62 g/mol. This compound has garnered attention for its unique structural properties that influence its biological activity and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The cyclobutyl ring contributes unique steric and electronic properties, enhancing the compound's binding affinity and selectivity towards molecular targets. It acts as a nucleophile in various biochemical reactions, forming covalent bonds with electrophilic centers in target molecules, which can modulate biological pathways and exert therapeutic effects.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, influencing their kinetics and activity. Studies have shown its potential to modulate enzymatic pathways relevant to neurological disorders, suggesting a role in therapeutic applications.

Case Studies

  • Neurological Disorders : In a study investigating the effects of this compound on neuroreceptors, it was found to enhance receptor signaling pathways involved in neurotransmission. This modulation may have implications for treating conditions such as depression and anxiety.
  • Enzyme Kinetics : Another study focused on enzyme binding assays demonstrated that the compound significantly altered the kinetic parameters of certain enzymes, indicating its potential as a lead compound in drug development targeting metabolic pathways.

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-methylbutanoic acidContains a branched alkyl chainDifferent side chain affects biological activity
2-Amino-3-cyclopropylpropanoic acidCyclopropyl group instead of cyclobutylMay exhibit different receptor interactions
4-Aminocyclohexanecarboxylic acidCyclohexane ring structureLarger ring may influence steric properties

The unique cyclobutyl structure of this compound enhances its specificity towards certain targets, distinguishing it from similar compounds.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties, particularly as a precursor in drug development. Its ability to interact with specific molecular targets makes it valuable in designing drugs aimed at various diseases.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-cyclobutylacetic acid hydrochloride, and how can reaction conditions be standardized?

Methodological Answer:

  • Key Reagents : Use cyclobutane derivatives as precursors, with substitution reactions involving halogenating agents (e.g., SOCl₂ for carboxyl activation) and subsequent amination .
  • Conditions : Perform reactions under anhydrous conditions (e.g., THF or DCM) to minimize hydrolysis. For cyclization, employ acidic/basic catalysis (e.g., HCl for hydrochloride salt formation) .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) to isolate the hydrochloride salt .

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃; the cyclobutyl ring protons appear as multiplet clusters (δ ~1.5–2.5 ppm) .
    • FT-IR : Confirm the presence of amine (-NH₂, ~3300 cm⁻¹) and carboxylate (C=O, ~1700 cm⁻¹) groups .
  • X-ray Crystallography : Resolve the cyclobutyl ring geometry (monoclinic system, space group P21) using datasets collected at low temperature (100 K) .
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution) to assess purity (>98%) .

Q. What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

  • Polar Solvents : Soluble in PBS (pH 7.2, ~5 mg/mL) and DMF (~2 mg/mL) but sparingly soluble in water at neutral pH .
  • Organic Solvents : High solubility in DMSO (~5 mg/mL) and methanol; use sonication (30 min, 40°C) to improve dissolution .

Advanced Research Questions

Q. How does the cyclobutyl ring’s strain influence its reactivity in substitution or ring-opening reactions?

Methodological Answer:

  • Mechanistic Studies : Use DFT calculations (B3LYP/6-31G* level) to model ring strain and predict regioselectivity in nucleophilic substitutions. Compare with experimental kinetic data (e.g., SN2 vs. SN1 pathways) .
  • Ring-Opening : React with strong bases (e.g., NaOH) to break the cyclobutane ring; monitor by GC-MS for fragmentation products (e.g., ethylene derivatives) .

Q. What computational strategies are effective for predicting the compound’s physicochemical properties?

Methodological Answer:

  • Molecular Dynamics : Simulate solubility parameters using COSMO-RS models with inputs from PubChem-derived SMILES strings (e.g., "C1CC(C1)C(C(=O)O)N.Cl ") .
  • pKa Prediction : Employ MarvinSketch or ACD/Labs software, accounting for the amine group’s basicity (predicted pKa ~8.5) and carboxylate acidity (pKa ~2.5) .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

  • Data Triangulation : Cross-validate results using multiple analytical techniques (e.g., LC-MS for byproduct identification, TLC for reaction progress).
  • Statistical Analysis : Apply ANOVA to compare yields under varying conditions (e.g., temperature, solvent); use Tukey’s test to identify significant outliers .

Q. What in vitro assays are suitable for studying its biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Enzyme Assays : Test against aminotransferases (e.g., ALT/AST) using UV-Vis spectroscopy (NADH depletion at 340 nm) .
  • Cell-Based Models : Use HEK293 or HepG2 cells to assess cytotoxicity (MTT assay) and membrane permeability (fluorescent tracer methods) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-cyclobutylacetic acid hydrochloride
Reactant of Route 2
2-Amino-2-cyclobutylacetic acid hydrochloride

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